![molecular formula C20H25N3O3S B2809908 3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034588-76-4](/img/structure/B2809908.png)
3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Biological Activity
3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known by its CAS number 2034588-76-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H25N3O3S, with a molecular weight of 387.5 g/mol. The compound features a phenylsulfonyl group attached to a piperidine moiety, which is believed to contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 2034588-76-4 |
Molecular Formula | C20H25N3O3S |
Molecular Weight | 387.5 g/mol |
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory properties. In vitro studies on similar compounds have shown the ability to inhibit nitric oxide (NO) production in macrophages, a key mediator in inflammatory responses. For example, compounds with a similar sulfonamide structure have been evaluated for their ability to reduce LPS-induced NO secretion in RAW264.7 macrophages . This suggests that further investigation into the anti-inflammatory potential of this compound could yield promising results.
Anticancer Activity
Emerging research has highlighted the potential anticancer activity of sulfonamide derivatives. Compounds with structural similarities have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve modulation of signaling pathways such as AKT/mTOR and NF-kB, which are crucial in cancer progression.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on related compounds demonstrated that certain phenylsulfonyl piperidines exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Inflammatory Response : In an experimental model using RAW264.7 cells, a related sulfonamide was found to significantly decrease NO production at concentrations as low as 6 µM without cytotoxic effects .
- Cancer Cell Viability : A series of piperidine derivatives were tested against glioma cells, showing IC50 values indicating potent antiproliferative effects . The mechanism involved multiple pathways leading to cell death, highlighting the therapeutic potential of these compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C20H25N3O2S
- Molecular Weight : 373.55 g/mol
- Functional Groups : The presence of a phenylsulfonyl group and a piperidine moiety contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide are being evaluated for their ability to inhibit key signaling pathways involved in cancer progression. For instance, investigations into phosphatidylinositol 3-kinase (PI3K) inhibitors have shown that modifications in chemical structure can enhance selectivity and potency against various cancer cell lines .
Neuropharmacological Effects
The piperidine derivative structure suggests potential neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly regarding anxiety and depression disorders. These studies often focus on the modulation of serotonin and dopamine receptors, which are critical in mood regulation .
Anti-inflammatory Properties
The sulfonamide moiety in the compound has been linked to anti-inflammatory activity. Research on related compounds has demonstrated their capacity to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . This positions this compound as a candidate for developing new anti-inflammatory agents.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that allow for the modification of functional groups to enhance biological activity. Recent advancements in synthetic methodologies have enabled the development of various derivatives, each exhibiting unique pharmacological profiles. For example, derivatives with altered substituents on the piperidine ring have been shown to improve efficacy against specific targets in cancer therapy .
Case Study: Anticancer Screening
A study evaluated the anticancer properties of a series of piperidine-based compounds, including analogs of this compound). The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Case Study: Neuropharmacological Assessment
In a neuropharmacological assessment, researchers tested the effects of various piperidine derivatives on depression models in rodents. The results showed that certain modifications led to enhanced antidepressant-like effects, indicating that similar structural features could be beneficial for developing new treatments for mood disorders .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(10-15-27(25,26)19-4-2-1-3-5-19)22-16-17-8-13-23(14-9-17)18-6-11-21-12-7-18/h1-7,11-12,17H,8-10,13-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFQUNMCRGRGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.